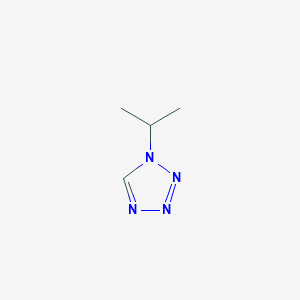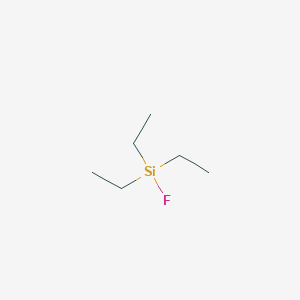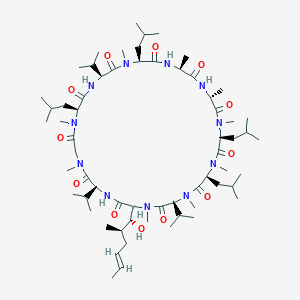
Cyclosporine D
Vue d'ensemble
Description
Synthesis Analysis
Cyclosporin D is synthesized by a multifunctional enzyme known as cyclosporin synthetase, which activates precursor amino acids to thioesters, followed by specific N-methylation reactions and peptide bond formation. This process results in the stepwise synthesis of a single linear peptide precursor, indicating an assembly belt-like mechanism for cyclosporin A synthesis, which can be extrapolated to cyclosporin D (Dittmann et al., 1994). Further, the enzyme's complex structure, approximately 800 kDa, underscores the intricate nature of cyclosporin biosynthesis (Lawen & Zocher, 1990).
Molecular Structure Analysis
The molecular structure of cyclosporin D, like other cyclosporins, is characterized by a cyclic peptide backbone. This structure facilitates a unique conformation that is crucial for its biological function. Studies involving cyclosporin A provide insights into the conformational dynamics of these molecules, indicating a similar structural behavior for cyclosporin D (Bernardi et al., 2008).
Chemical Reactions and Properties
Cyclosporin D's chemical properties are highlighted by its interactions and reactions with various enzymes and substrates. The cyclosporin synthetase enzyme plays a pivotal role in its synthesis through ATP-pyrophosphate exchange reactions and specific N-methylations (Zocher et al., 1986). These reactions emphasize the complexity and specificity of cyclosporin D's enzymatic synthesis pathway.
Physical Properties Analysis
The physical properties of cyclosporin D, such as solubility and stability, are influenced by its molecular structure and composition. Its lipophilic nature, combined with a cyclic peptide structure, affects its solubility in different solvents and its overall stability under various conditions. The study of cyclosporin A in sodium dodecyl sulfate (SDS) micelles hints at similar solubility characteristics for cyclosporin D, given their structural similarities (Bernardi et al., 2008).
Applications De Recherche Scientifique
Immunosuppression dans la transplantation d'organes
La cyclosporine D, comme la cyclosporine A, est principalement utilisée comme un immunosuppresseur pour prévenir le rejet d'organes après une transplantation. Son mécanisme implique l'inhibition de l'activation des lymphocytes T en bloquant la transcription de l'interleukine-2, qui est cruciale pour la prolifération des lymphocytes T. Cette application est essentielle pour prolonger la viabilité et augmenter les taux de réussite des transplantations d'organes .
Traitement des maladies auto-immunes
Les maladies auto-immunes telles que la polyarthrite rhumatoïde et le psoriasis bénéficient des effets immunomodulateurs de la this compound. En supprimant la réponse immunitaire hyperactive, la this compound peut aider à gérer les symptômes et la progression de ces affections .
Applications ophtalmiques
La this compound a été étudiée pour son efficacité dans le traitement du syndrome de l'œil sec. Ses actions immunomodulatrices aident à réguler la réponse immunitaire adaptative, qui est un facteur contributif dans la physiopathologie de la maladie de l'œil sec .
Utilisations dermatologiques
En dermatologie, la this compound est utilisée pour traiter la dermatite atopique, une affection caractérisée par une inflammation chronique de la peau. Des études ont montré que la this compound à faible dose est efficace pour réduire les symptômes de la dermatite atopique sans effets secondaires importants .
Systèmes d'administration de médicaments
Le développement de nouveaux systèmes d'administration de médicaments pour la this compound est un domaine de recherche important. En raison de sa faible solubilité et de sa faible biodisponibilité orale, des méthodes d'administration innovantes telles que les microémulsions, les nanoparticules et les implants biodégradables sont explorées pour améliorer son efficacité thérapeutique .
Orientations Futures
The future aspects of oral drug delivery system may be focused on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Similarly, various nanoformulations can be used for improving GIT absorption or drug cocktails to overcome the cytochrome P-450 metabolism .
Mécanisme D'action
Target of Action
Cyclosporin D primarily targets T cells . It interacts with the receptor cyclophilin-1 inside cells . This interaction is crucial for the compound’s immunosuppressive action .
Mode of Action
Cyclosporin D forms a complex known as cyclosporine-cyclophilin upon binding to cyclophilin-1 . This complex subsequently inhibits calcineurin , which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . This inhibition blocks T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 , at the level of messenger ribonucleic acid (mRNA) transcription .
Biochemical Pathways
Cyclosporin D affects the calcineurin-NF-AT pathway . By inhibiting calcineurin, it prevents the activation of NF-AT, which is crucial for the transcription of interleukin 2 . This results in the selective inhibition of adaptive immune responses . Recent studies also show that cyclosporin D blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to calcineurin blocking activity .
Pharmacokinetics
Cyclosporin D exhibits low oral bioavailability due to its high molecular weight and low solubility . It is metabolized in the liver by P-450 enzymes , and drugs that affect the P-450 system also affect the metabolism of cyclosporin D . It is extensively distributed to extravascular tissues because of its high lipid solubility .
Result of Action
The primary result of Cyclosporin D’s action is immunosuppression . By inhibiting the production of interleukin 2, it suppresses T cell activation and proliferation . This makes it effective in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .
Action Environment
The action of Cyclosporin D can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the presence of other drugs that interact with the P-450 enzyme system . Additionally, minor variations in the structure of its amino acid components can reduce its immunosuppressive activity .
Propriétés
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBEWJRWHNZMK-SYOLRUPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017529 | |
| Record name | Cyclosporin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63775-96-2 | |
| Record name | Cyclosporin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclosporin d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZD3I5M2HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]
A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]
A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []
A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []
A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]
A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []
A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]
A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





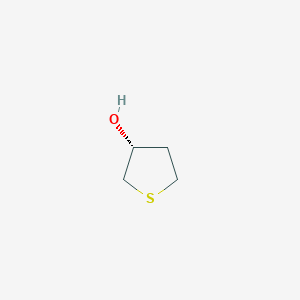
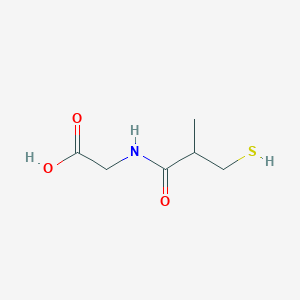


![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
